

Application Note: Comprehensive Analytical Characterization of 2-Phenylpyridine-3-carboxaldehyde

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Compound of Interest

Compound Name: 2-Phenylpyridine-3-carboxaldehyde

CAS No.: 74796-19-3

Cat. No.: B034237

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Introduction & Scope

2-Phenylpyridine-3-carboxaldehyde (MW: 183.21 g/mol) is a critical heterocyclic intermediate used extensively in the synthesis of cyclometalated iridium complexes (e.g., for OLED phosphors) and pharmaceutical scaffolds (e.g., aza-fluorenones). Its structure combines a pyridine ring, a phenyl substituent at the C2 position, and a reactive aldehyde group at the C3 position.

This structural complexity presents specific analytical challenges:

- **Basicity:** The pyridine nitrogen requires pH-controlled chromatography.
- **Reactivity:** The aldehyde moiety is susceptible to oxidation (forming the corresponding carboxylic acid) and condensation (Schiff base formation).
- **Isomerism:** Distinguishing regioisomers during synthesis (e.g., 2-phenyl vs. 4-phenyl derivatives).

This guide outlines a validated analytical control strategy, moving from structural elucidation to quantitative purity assessment.

Safety & Handling Protocol

Hazard Identification:

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
- Sensitization: Aldehydes are potential contact sensitizers.

Handling Requirements:

- Atmosphere: Handle under inert gas (N₂ or Ar) where possible to prevent autoxidation to 2-phenylnicotinic acid.
- Storage: Store at 2–8°C in amber vials to prevent photochemical degradation.

Structural Identification (Qualitative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the regiochemistry of the substituents.

Protocol:

- Solvent: DMSO-

is preferred over

to prevent potential acid-catalyzed acetal formation with trace acid in chloroform and to ensure solubility.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Instrument: 400 MHz or higher.

Key Spectral Features (Expected):

Nucleus	Shift (, ppm)	Multiplicity	Assignment	Mechanistic Insight
H	10.05 – 10.15	Singlet (1H)	-CHO	Diagnostic for aldehyde; absence indicates oxidation.
H	8.80 – 8.90	Doublet (1H)	Pyridine C6-H	Deshielded by ring nitrogen.
H	8.10 – 8.20	Doublet (1H)	Pyridine C4-H	Ortho to aldehyde (electron-withdrawing).
H	7.30 – 7.60	Multiplet (6H)	Phenyl + Py-C5	Overlapping aromatic region.
C	~190.0	Singlet	C=O	Carbonyl carbon.

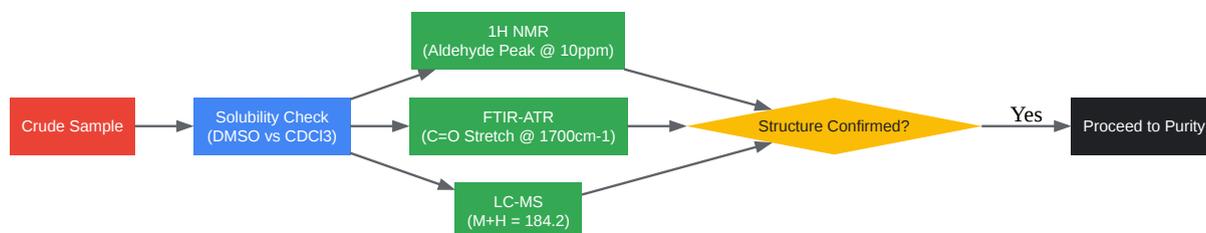
Infrared Spectroscopy (FTIR)

Used for rapid batch-to-batch identity confirmation.

- Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
- Critical Band: Strong absorption at 1690–1710 cm (C=O stretch).
- Interference: A broad band at 2500–3300 cm indicates contamination with the carboxylic acid (O-H stretch).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for structural confirmation.



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Figure 1: Structural elucidation workflow ensuring identity before purity quantification.

Purity Assessment (Quantitative) HPLC-UV/MS Method (Reverse Phase)

The pyridine nitrogen (pK_a ~5.2) can cause peak tailing on standard C18 columns due to interaction with residual silanols. This protocol uses a buffered mobile phase to suppress ionization or ion-pairing effects.

Method Parameters:

Parameter	Condition	Rationale
Column	C18 End-capped (e.g., 4.6 x 150 mm, 3.5 μ m)	"End-capping" reduces silanol interactions with the pyridine ring.
Mobile Phase A	10 mM Ammonium Formate (pH 3.5)	Low pH ensures the pyridine is fully protonated, improving peak shape.
Mobile Phase B	Acetonitrile (MeCN)	Strong organic modifier for aromatic elution.
Gradient	5% B to 95% B over 15 min	General gradient to capture polar acids and non-polar dimers.
Flow Rate	1.0 mL/min	Standard backpressure management.
Detection	UV @ 254 nm	Max absorption for the phenyl-pyridine conjugation.
Temperature	30°C	Improves reproducibility.

Impurity Profile Targets:

- RRT < 1.0: 2-Phenylnicotinic acid (oxidation product).
- RRT > 1.0: Bis-pyridine dimers (synthesis byproducts).

Gas Chromatography (GC-MS/FID)

Preferred for residual solvent analysis and confirming volatile purity, though thermal instability of the aldehyde must be monitored.

- Inlet Temp: 200°C (Keep as low as possible to prevent thermal oxidation).
- Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
- Carrier: Helium @ 1.0 mL/min.

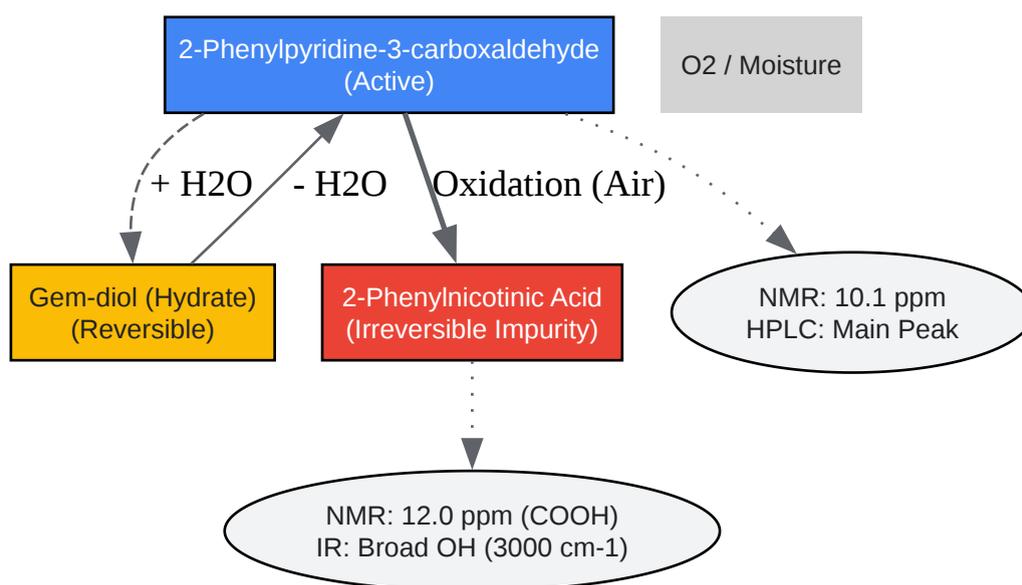
- Program: 50°C (hold 2 min)

20°C/min

280°C.

Stability-Indicating Logic

The primary degradation pathway for **2-Phenylpyridine-3-carboxaldehyde** is autoxidation. The following diagram details the degradation pathway and how to detect it.



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Figure 2: Degradation pathways and their specific detection markers.

References

- Synthesis & Context: "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity." MDPI, 2023. [Link](#) (Context for Suzuki coupling synthesis of phenyl-pyridines).
- HPLC Methodology: "HPLC Method for Analysis of Pyridine and Derivatives." Helix Chromatography, 2025.[1] [Link](#) (General protocols for pyridine buffering).
- Spectral Data Grounding: "2-Phenylpyridine NMR Data." ChemicalBook/Sigma-Aldrich, 2024. [Link](#) (Base structure spectral data).

- Chromatographic Conditions: "Separation of Pyridinecarboxaldehydes." SIELC Technologies, 2018. [Link](#) (Specifics for aldehyde-pyridine separation).

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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